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Pyrazole carbaldehydes represent a cornerstone class of heterocyclic compounds,

distinguished by a five-membered aromatic ring containing two adjacent nitrogen atoms and an

appended aldehyde group. This unique structural combination imparts a rich and versatile

chemical character, positioning them as "privileged scaffolds" in medicinal chemistry and as

highly valuable building blocks in organic synthesis.[1][2] The reactivity of both the pyrazole

ring and the aldehyde functional group allows for a multitude of chemical transformations,

enabling the construction of complex molecular architectures.[1]

These compounds are instrumental in the development of novel therapeutic agents, with their

derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory,

antimicrobial, antitumor, and antiviral properties.[3][4] Their significance also extends to

materials science and agrochemicals.[2][5] This guide offers a comprehensive exploration of

the synthesis, physical properties, and chemical reactivity of pyrazole carbaldehydes, providing

researchers, scientists, and drug development professionals with the technical insights

necessary to harness their full potential.

Core Synthetic Methodologies
The accessibility of pyrazole carbaldehydes is crucial for their application. Several reliable

synthetic routes have been established, with the Vilsmeier-Haack reaction being the most

prominent.[4][6]
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The Vilsmeier-Haack Reaction
This is one of the most effective and widely used methods for the formylation of pyrazoles,

particularly at the C4-position.[7][8] The reaction typically involves treating the corresponding

hydrazone precursor with the Vilsmeier reagent, which is an adduct of phosphorus oxychloride

(POCl₃) and dimethylformamide (DMF).[8] The hydrazone is first converted into an iminium

salt, which then undergoes cyclization and subsequent formylation to yield the pyrazole-4-

carbaldehyde.[4][8]

Expert Insight: The Vilsmeier-Haack reaction's power lies in its ability to simultaneously

construct the pyrazole ring and introduce the carbaldehyde group in a one-pot procedure from

readily available ketone hydrazones. The regioselectivity, favoring the 4-position, is a key

advantage for predictable synthetic design.[6]

Vilsmeier Reagent Formation

Formylation of Hydrazone

DMF

[ClCH=N(CH₃)₂]⁺Cl⁻
+ POCl₃

POCl₃

Aryl Hydrazone Cyclized Intermediate
+ Vilsmeier Reagent

Pyrazole-4-carbaldehyde
Hydrolysis
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Caption: Vilsmeier-Haack workflow for pyrazole carbaldehyde synthesis.

Oxidation of Pyrazole Methanols
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A straightforward approach involves the oxidation of the corresponding pyrazole alcohols

(hydroxymethylpyrazoles). Standard oxidizing agents can be employed for this transformation,

providing a clean route to the desired aldehyde if the precursor alcohol is readily available.[3]

Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-
carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes a typical experimental procedure for synthesizing a pyrazole

carbaldehyde.

Reagent Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel,

cool dimethylformamide (DMF, 2 moles) to 0-5°C.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1 mole) dropwise to the

cooled DMF while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to

form the Vilsmeier reagent.[4]

Reaction with Hydrazone: Dissolve acetophenone phenylhydrazone (0.5 moles) in DMF and

add it slowly to the Vilsmeier reagent.

Heating and Cyclization: Heat the reaction mixture to 60-70°C and maintain this temperature

for approximately 6-8 hours, monitoring the reaction progress by TLC.[8]

Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice.

Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium

bicarbonate or sodium hydroxide solution until a pH of 7-8 is reached. The solid product will

precipitate.

Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallize from

a suitable solvent like ethanol to obtain the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

[9]

Physical and Spectroscopic Properties
The physical state and spectroscopic signatures of pyrazole carbaldehydes are fundamental to

their characterization and application.
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General Physical Characteristics
Most unsubstituted and substituted pyrazole carbaldehydes are crystalline solids at room

temperature.[10][11][12] Their color can range from white to light yellow or creamy.[10][13]

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Appearance

1H-Pyrazole-3-

carbaldehyde
C₄H₄N₂O 96.09 - Solid[12]

1H-Pyrazole-4-

carbaldehyde
C₄H₄N₂O 96.09 82-83[11]

White to light

creamy solid[13]

1-Methyl-1H-

pyrazole-4-

carbaldehyde

C₅H₆N₂O 110.11 - -

3-Phenyl-1H-

pyrazole-4-

carbaldehyde

C₁₀H₈N₂O 172.19 146-148[10]
White to yellow

powder[10]

1,3-Diphenyl-1H-

pyrazole-4-

carbaldehyde

C₁₆H₁₂N₂O 248.28 - -

Spectroscopic Analysis
Spectroscopic techniques are indispensable for structural elucidation and purity validation.[1]

The IR spectrum provides clear evidence for the key functional groups. A strong absorption

band for the aldehyde carbonyl (C=O) stretch is typically observed in the range of 1670–1698

cm⁻¹.[1][14] The aldehydic C-H stretch can also be seen around 2860 cm⁻¹.[1]

¹H and ¹³C NMR spectroscopy are definitive tools for confirming the structure of pyrazole

carbaldehydes.
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¹H NMR: The most characteristic signal is the aldehyde proton (CHO), which appears as a

singlet far downfield, typically between δ 9.5 and 10.0 ppm.[1] The pyrazole ring protons

appear in the aromatic region, and the N-H proton (if present) is often a broad singlet that

can be observed at δ 13.5 ppm or higher, depending on the solvent.[1]

¹³C NMR: The aldehyde carbonyl carbon provides a diagnostic signal in the δ 185–190 ppm

range.[1]

Spectroscopic Data for 1H-Pyrazole-4-
carbaldehyde

¹H NMR (400 MHz, DMSO-d₆)

δ 13.55 (br s, 1H, NH), 9.84 (s, 1H, CHO), 8.49

(br s, 1H, pyrazole-H), 8.00 (br s, 1H, pyrazole-

H)[1]

¹³C NMR (DMSO-d₆)
δ 185.1 (CHO), 136.5 (C-pyrazole), 123.6 (C-

pyrazole)[13]

IR ~1680 cm⁻¹ (C=O stretch)[1]

Mass Spec (EI) m/z: 96 (M⁺)[13]

Crystallography
Single-crystal X-ray diffraction studies reveal precise details about the molecular geometry. For

instance, in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde group is nearly

coplanar with the pyrazole ring.[15] The crystal packing is often stabilized by weak

intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking, which influence

the material's bulk properties.[7][15]

Chemical Properties and Reactivity
The chemical behavior of pyrazole carbaldehydes is dictated by the interplay between the

aromatic pyrazole ring and the reactive aldehyde group.

Reactivity of the Pyrazole Ring
The pyrazole ring is aromatic and generally stable to oxidation.[16][17]
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Electrophilic Substitution: The two nitrogen atoms reduce the electron density at the C3 and

C5 positions, making the C4 position the most susceptible to electrophilic attack.[16][17]

N-H Acidity: The proton on the N1 nitrogen is weakly acidic and can be removed by a base,

forming a pyrazolate anion. This anion is a potent nucleophile and readily reacts with

electrophiles like alkyl halides.[16]

N2 Basicity: The N2 nitrogen has a lone pair of electrons and is basic, reacting easily with

electrophiles.[16]

Reactivity of the Aldehyde Group
The aldehyde moiety is the primary site of reactivity for building molecular complexity. It

undergoes a wide array of classical carbonyl reactions.

Oxidation: The aldehyde can be oxidized to the corresponding pyrazole carboxylic acid.[3]

Reduction: The aldehyde is easily reduced to a primary alcohol (hydroxymethyl group).[3]

Condensation Reactions: This is a major pathway for derivatization.

Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which

are important intermediates and biologically active compounds themselves.[18][19]

Knoevenagel/Claisen-Schmidt Condensation: Reaction with active methylene compounds

(e.g., malonic acid, acetophenones) leads to the formation of new C-C bonds and

extended conjugated systems like chalcones.[3][20]

Baylis-Hillman Reaction: This reaction with activated alkenes in the presence of a

nucleophilic catalyst (like DABCO) forms functionalized allylic alcohols.[21]
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Key Transformations of the Aldehyde Group

Pyrazole Carbaldehyde
(Pz-CHO)

Carboxylic Acid
(Pz-COOH)

[O]

Alcohol
(Pz-CH₂OH)

[H] (e.g., NaBH₄)

Schiff Base / Imine
(Pz-CH=N-R)

+ R-NH₂

Chalcone
(Pz-CH=CH-CO-R)

+ R-CO-CH₃

(Claisen-Schmidt)

Allylic Alcohol Adduct

+ Activated Alkene
+ DABCO

Click to download full resolution via product page

Caption: Major reaction pathways of the pyrazole carbaldehyde group.

Applications in Drug Discovery and Materials
Science
The synthetic versatility of pyrazole carbaldehydes makes them invaluable precursors for

compounds with significant biological activity.[22] They are central to the synthesis of:

Anti-inflammatory Agents: Derivatives have been developed as COX-2 inhibitors.[3]

Antimicrobial and Antifungal Compounds: Many Schiff bases and chalcones derived from

pyrazole carbaldehydes exhibit potent activity against bacteria and fungi.[2]

Anticancer Therapeutics: The pyrazole scaffold is present in several anticancer drugs, and

new derivatives are constantly being explored for their antiproliferative effects.[2][4]

Antiviral Drugs: The core structure is used to design agents targeting viral replication.[3]

In materials science, the ability to form extended π-conjugated systems makes them useful in

the development of dyes and other functional organic materials.[9]

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b020789?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9331265/
https://quod.lib.umich.edu/a/ark/5550190.0012.103?rgn=main;view=fulltext
https://www.researchgate.net/publication/381092789_Exploitation_of_pyrazole_C-35_carbaldehydes_towards_the_development_of_therapeutically_valuable_scaffolds_a_review
https://www.researchgate.net/publication/381092789_Exploitation_of_pyrazole_C-35_carbaldehydes_towards_the_development_of_therapeutically_valuable_scaffolds_a_review
https://www.researchgate.net/publication/297291249_Pyrazole-34-carbaldehyde_synthesis_reactions_and_biological_activity
https://quod.lib.umich.edu/a/ark/5550190.0012.103?rgn=main;view=fulltext
https://epubl.ktu.edu/object/elaba:3154677/3154677.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pyrazole carbaldehydes are a profoundly important class of heterocyclic compounds, bridging

the gap between simple starting materials and complex, high-value molecules. Their robust

synthesis, well-defined physicochemical properties, and predictable, versatile reactivity make

them indispensable tools for chemists. For professionals in drug development, the pyrazole

carbaldehyde core offers a proven foundation for the design of new therapeutic agents with a

wide range of pharmacological profiles. As synthetic methodologies continue to advance, the

applications for these remarkable building blocks will undoubtedly continue to expand,

solidifying their role in the future of chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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